(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a benzothiazole-derived compound characterized by a Z-configuration imine linkage, an allyl group at position 3 of the benzothiazole ring, a sulfamoyl group at position 6, and a bulky tert-butyl substituent on the benzamide moiety. The tert-butyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to analogs with polar substituents .
Properties
IUPAC Name |
4-tert-butyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-5-12-24-17-11-10-16(29(22,26)27)13-18(17)28-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMCMABLFFMEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation: The allyl group is added via a nucleophilic substitution reaction using an allyl halide.
Formation of the Benzamide Moiety: The final step involves coupling the intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfamoyl group or the benzo[d]thiazole ring, potentially yielding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines, thiols, or reduced benzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a scaffold for the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzo[d]thiazole ring can intercalate with DNA, affecting gene expression and cellular function. The allyl group may undergo metabolic activation, leading to the formation of reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of Z-configuration benzothiazolylidene benzamides. Below is a comparative analysis with structurally related analogs, highlighting key differences in substituents and inferred pharmacological properties:
Key Observations:
- Substituent Effects on Lipophilicity : The tert-butyl group in the target compound increases logP (3.8) compared to the ethoxy analog (logP 2.5), suggesting superior membrane permeability but poorer solubility. The azepane-sulfonyl group in further elevates logP (4.2), likely due to its bulky, lipophilic nature.
- Sulfonamide Variants: The target compound and retain the sulfamoyl group (-SO₂NH₂), which is critical for hydrogen bonding with biological targets like carbonic anhydrase.
- Benzothiazole Modifications : The allyl group in the target compound may offer metabolic instability compared to the ethyl group in , while the 4-fluoro substituent in could enhance electronic interactions in binding pockets.
Research Findings and Implications
Physicochemical Properties
- Solubility : The tert-butyl group reduces aqueous solubility (0.12 mg/mL) compared to the ethoxy analog (0.45 mg/mL) . The azepane-sulfonyl analog has even lower solubility (0.08 mg/mL), limiting its use in hydrophilic environments.
- Metabolic Stability : The allyl group in the target compound may undergo oxidative metabolism via cytochrome P450 enzymes, whereas the ethyl and fluorine substituents in could confer greater stability and blood-brain barrier penetration .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives , which are known for their diverse therapeutic applications, including antimicrobial and anticancer properties. The unique structural features of this compound, including a thiazole ring and an allyl group, contribute to its stability and reactivity, making it a subject of interest for further research.
Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The compound features several functional groups that are crucial for its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Structural Features | Thiazole ring, Allyl group, Sulfonamide moiety |
Antitumor Activity
Similar compounds within the benzothiazole family have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of cell proliferation. The presence of the thiazole ring is particularly beneficial as it enhances the interaction with biological targets involved in tumor growth.
Case Studies
- Antioxidant Activity : A study on related benzothiazole derivatives assessed their potential as antioxidants using various assays (DPPH, FRAP). While direct data on this compound is not available, the results showed that certain derivatives exhibited significant antioxidant activity, highlighting the potential for similar effects in this compound .
- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of benzothiazole derivatives, demonstrating their ability to inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory processes. Such findings suggest that this compound could exhibit similar anti-inflammatory activities due to its structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
